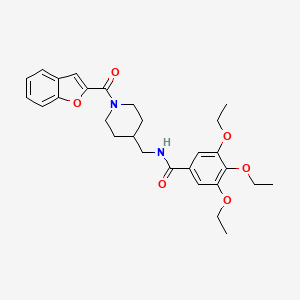

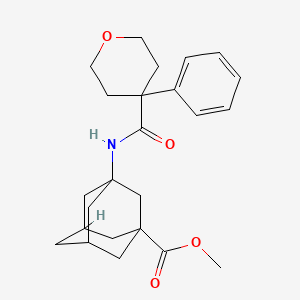

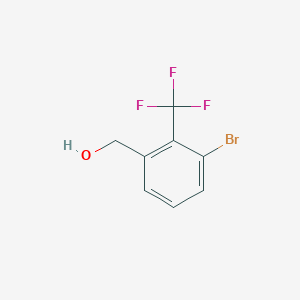

N-((1-(benzofuran-2-carbonyl)piperidin-4-yl)methyl)-3,4,5-triethoxybenzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“N-((1-(benzofuran-2-carbonyl)piperidin-4-yl)methyl)-3,4,5-triethoxybenzamide” is a chemical compound with the molecular formula C24H23N3O5 . It has an average mass of 433.457 Da and a monoisotopic mass of 433.163757 Da .

Molecular Structure Analysis

The molecular structure of this compound includes a benzofuran moiety, a piperidine ring, and a benzamide group . It has 8 hydrogen bond acceptors, 1 hydrogen bond donor, and 5 freely rotating bonds .Physical And Chemical Properties Analysis

This compound has a density of 1.3±0.1 g/cm3 . Its molar refractivity is 116.5±0.3 cm3 . The compound has a polar surface area of 92 Å2 and a polarizability of 46.2±0.5 10-24 cm3 . It has a surface tension of 57.1±3.0 dyne/cm and a molar volume of 324.6±3.0 cm3 .Aplicaciones Científicas De Investigación

Disposition and Metabolism

N-((1-(benzofuran-2-carbonyl)piperidin-4-yl)methyl)-3,4,5-triethoxybenzamide, under the specific compound SB-649868, is a novel orexin 1 and 2 receptor antagonist developed for insomnia treatment. Its disposition and metabolism have been extensively studied, revealing that the compound undergoes almost complete elimination over a 9-day period, predominantly via feces, with urinary excretion accounting for a minor fraction. The presence of more slowly cleared metabolites suggests a complex metabolism involving oxidation of the benzofuran ring and subsequent rearrangement, leading to various metabolites including an unusual hemiaminal metabolite and a benzofuran ring-opened carboxylic acid among others (Renzulli et al., 2011).

Sigma Receptor Ligands

Research on sigma receptor ligands has identified compounds structurally related to benzofurans as significant for their binding properties to sigma(1) and sigma(2) receptors. These compounds, including variations of the benzofuran structure, have been synthesized and evaluated, showing a high affinity and selectivity for sigma(1) receptors. Such findings underscore the potential therapeutic applications of benzofuran derivatives in targeting sigma receptors, which are implicated in various neurological and psychiatric disorders (Maier & Wünsch, 2002).

Synthetic Applications and Structural Studies

The synthetic versatility of benzofuran derivatives extends beyond pharmacological applications to include their use in the synthesis of complex molecular structures. For instance, the Lewis acid-catalyzed synthesis of benzofurans from acrolein dimer and 1,3-dicarbonyl compounds demonstrates the potential for creating diverse benzofuran-based compounds with various substituents, further expanding the chemical space for therapeutic and material science applications (Huang et al., 2019).

Receptor Antagonist Development

The development of receptor antagonists based on benzofuran derivatives showcases their therapeutic relevance. For example, specific benzamide derivatives have been synthesized and evaluated as selective serotonin 4 receptor agonists, highlighting the potential of benzofuran-containing compounds in modulating gastrointestinal motility and offering a novel approach for prokinetic agents with reduced side effects (Sonda et al., 2004).

Propiedades

IUPAC Name |

N-[[1-(1-benzofuran-2-carbonyl)piperidin-4-yl]methyl]-3,4,5-triethoxybenzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H34N2O6/c1-4-33-23-16-21(17-24(34-5-2)26(23)35-6-3)27(31)29-18-19-11-13-30(14-12-19)28(32)25-15-20-9-7-8-10-22(20)36-25/h7-10,15-17,19H,4-6,11-14,18H2,1-3H3,(H,29,31) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWNOENQAIFKBNR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NCC2CCN(CC2)C(=O)C3=CC4=CC=CC=C4O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H34N2O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

494.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-((1-(benzofuran-2-carbonyl)piperidin-4-yl)methyl)-3,4,5-triethoxybenzamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(1H-benzo[d]imidazol-1-yl)-N-(2-(6-(methylthio)-4-(propylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2366623.png)

![5-tert-butyl-2-methoxy-N-[4-(7-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl]benzenesulfonamide](/img/structure/B2366625.png)

![(3-Amino-4,5,6-trimethylthieno[2,3-b]pyridin-2-yl)(4-methylphenyl)methanone](/img/structure/B2366631.png)

![1-(1-(Benzo[b]thiophen-3-yl)propan-2-yl)-3-(2-methoxyethyl)urea](/img/structure/B2366634.png)

![6-Methyl-4-(1-methyl-1H-pyrazol-5-yl)benzo[d]thiazol-2-amine](/img/structure/B2366639.png)

![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-propylbenzenesulfonamide](/img/structure/B2366645.png)